3-Fluorosulfonyloxy-5-(4-pyrazol-1-ylbutanoylamino)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

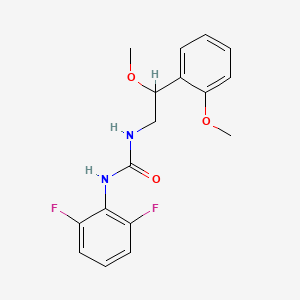

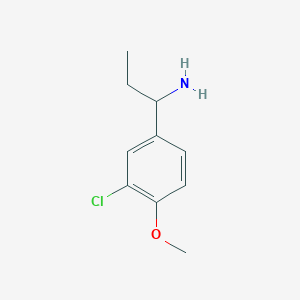

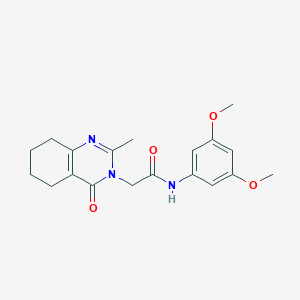

“3-Fluorosulfonyloxy-5-(4-pyrazol-1-ylbutanoylamino)pyridine” is a chemical compound with the molecular formula C12H13FN4O4S and a molecular weight of 328.32. It is a type of pyrazole-bearing compound, which are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole-bearing compounds like “3-Fluorosulfonyloxy-5-(4-pyrazol-1-ylbutanoylamino)pyridine” involves the use of hydrazine-coupled pyrazoles. These compounds are synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The structure of “3-Fluorosulfonyloxy-5-(4-pyrazol-1-ylbutanoylamino)pyridine” would be similar, with additional functional groups attached to the pyrazole ring.Chemical Reactions Analysis

Pyrazole-based ligands have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . The specific reactions involving “3-Fluorosulfonyloxy-5-(4-pyrazol-1-ylbutanoylamino)pyridine” would depend on the conditions and reactants present.Mechanism of Action

While the specific mechanism of action for “3-Fluorosulfonyloxy-5-(4-pyrazol-1-ylbutanoylamino)pyridine” is not mentioned in the search results, pyridoxal 5′-phosphate (PLP), a type of active form of vitamin B6, is known to function as a coenzyme in many enzymatic processes, including decarboxylation, deamination, transamination, racemization, and others . PLP-dependent enzymes usually have a conserved lysine residue in the active site for PLP binding .

Future Directions

Pyrazole-bearing compounds, including “3-Fluorosulfonyloxy-5-(4-pyrazol-1-ylbutanoylamino)pyridine”, have shown potential in the field of medicinal chemistry due to their diverse pharmacological effects . Future research could focus on further exploring these effects and developing new therapeutic applications .

properties

IUPAC Name |

3-fluorosulfonyloxy-5-(4-pyrazol-1-ylbutanoylamino)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4O4S/c13-22(19,20)21-11-7-10(8-14-9-11)16-12(18)3-1-5-17-6-2-4-15-17/h2,4,6-9H,1,3,5H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAICDVJONORBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCC(=O)NC2=CC(=CN=C2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2608095.png)

![4-(4-Fluorobenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2608099.png)

![4-iodo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2608101.png)

![3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one](/img/structure/B2608106.png)

![(Z)-{1-amino-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylidene}amino 4-fluorobenzoate](/img/structure/B2608113.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2608114.png)